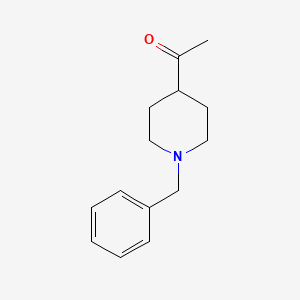

1-(1-Benzylpiperidin-4-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzylpiperidin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-12(16)14-7-9-15(10-8-14)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTPDEBBWJUCQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358706 | |

| Record name | 1-(1-benzylpiperidin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88796-04-7 | |

| Record name | 1-(1-benzylpiperidin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 1 Benzylpiperidin 4 Yl Ethanone and Its Analogues

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring is a critical step in the synthesis of 1-(1-benzylpiperidin-4-yl)ethanone and its derivatives. Various strategies have been developed to achieve this, ranging from classical reduction methods to more modern cyclization techniques.

Catalytic Hydrogenation and Reduction Approaches

Catalytic hydrogenation of pyridine (B92270) derivatives is a fundamental and widely used method for the synthesis of piperidines. nih.gov This approach typically involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using a metal catalyst and a hydrogen source.

Recent advancements have focused on improving the efficiency, selectivity, and environmental friendliness of these reactions. For instance, the use of heterogeneous catalysts like rhodium on carbon (Rh/C) allows for the complete hydrogenation of aromatic rings under relatively mild conditions (80°C, 5 atm H2) in water. organic-chemistry.org Ruthenium-based catalysts, such as RuCl3·xH2O with borane-ammonia (H3N-BH3) as the hydrogen source, have also proven effective for the reduction of various nitrogen-containing heterocycles, including pyridines. organic-chemistry.org

Furthermore, metal-free transfer hydrogenation catalyzed by borane (B79455) in the presence of ammonia (B1221849) borane offers a practical alternative, avoiding the need for high-pressure hydrogen gas and often proceeding with good cis-selectivity. organic-chemistry.org The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the hydrogenation, which is crucial for the synthesis of specific isomers of substituted piperidines. nih.gov For example, rhodium-catalyzed reductive transamination of pyridinium (B92312) salts has been shown to produce a variety of chiral piperidines with excellent diastereo- and enantioselectivities. researchgate.net

A key intermediate for the synthesis of this compound is 1-benzyl-4-piperidone. One synthetic route to this intermediate involves the catalytic hydrogenation of furfurylamine (B118560) or tetrahydrofurfurylamine. google.com This process involves the cleavage of the furan (B31954) ring's oxygen-carbon bond, followed by intramolecular dehydration to form the piperidine ring. google.com

| Catalyst System | Substrate | Product | Key Features |

| 10% Rh/C, H₂ (5 atm), H₂O | Pyridines | Piperidines | Mild conditions, environmentally friendly. organic-chemistry.org |

| RuCl₃·xH₂O, H₃N-BH₃ | Pyridines, Quinolines | Piperidines, Alicyclic heterocycles | Good yields, uses borane-ammonia as hydrogen source. organic-chemistry.org |

| Borane, Ammonia borane | Pyridines | Piperidines | Metal-free, good cis-selectivity. organic-chemistry.org |

| Rhodium catalyst | Pyridinium salts | Chiral piperidines | High diastereo- and enantioselectivity via reductive transamination. researchgate.net |

| Hydrogenation catalyst | Furfurylamine/Tetrahydrofurfurylamine | Piperidine | Industrial production method. google.com |

Intramolecular Cyclization Reactions for Piperidine Scaffold Formation

Intramolecular cyclization represents a powerful strategy for constructing the piperidine ring, offering control over regio- and stereoselectivity. mdpi.com These reactions involve the formation of a new carbon-nitrogen or carbon-carbon bond within a linear precursor molecule.

One common approach is the intramolecular reductive amination of amino aldehydes or ketones. For example, iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) provides an efficient route to piperidines. mdpi.com Another method involves the intramolecular amination of organoboronates, which proceeds through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org

Radical-mediated cyclizations have also emerged as a valuable tool. Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes can produce various piperidines, although competitive side reactions can sometimes occur. mdpi.com Aza-Michael reactions, which involve the intramolecular addition of an amine to an α,β-unsaturated carbonyl compound, can be catalyzed by organocatalysts to yield enantiomerically enriched piperidines. mdpi.com

The synthesis of 1-benzyl-4-piperidone, a precursor to this compound, can be achieved through a Dieckmann condensation. This involves the intramolecular cyclization of N,N-bis(β-propionate methyl ester) benzylamine (B48309) in the presence of a strong base, followed by hydrolysis and decarboxylation. chemicalbook.com

| Cyclization Strategy | Key Reagents/Catalysts | Precursor Type | Product Feature |

| Reductive Amination | Iron catalyst, Phenylsilane | ω-Amino fatty acids | Efficient formation of piperidine ring. mdpi.com |

| Amination of Organoboronates | - | Amino-functionalized organoboronates | Forms piperidines via a 1,2-metalate shift. organic-chemistry.org |

| Radical-Mediated Cyclization | Cobalt(II) catalyst | Linear amino-aldehydes | Forms piperidine ring through radical pathway. mdpi.com |

| Aza-Michael Reaction | Organocatalyst | N-tethered alkenes | Enantioselective synthesis of substituted piperidines. mdpi.com |

| Dieckmann Condensation | Sodium metal, Toluene | N,N-bis(β-propionate methyl ester) benzylamine | Synthesis of 1-benzyl-4-piperidone. chemicalbook.com |

Electroreductive Cyclization Methods for Piperidine Derivatives

Electrochemical methods offer a green and sustainable alternative for the synthesis of piperidine derivatives. nih.gov Electroreductive cyclization, in particular, has been successfully employed to construct the piperidine ring. nih.govnih.gov

This technique typically involves the reduction of an imine substrate at the cathode, generating a radical anion. beilstein-journals.org This reactive intermediate then undergoes a nucleophilic attack on a tethered alkyl halide, leading to the formation of a radical which is further reduced to an anion. Subsequent intramolecular cyclization yields the desired piperidine derivative. beilstein-journals.org The use of a flow microreactor can enhance the efficiency of this process due to the large specific surface area, leading to higher yields compared to conventional batch reactions. nih.govnih.gov For instance, the electroreductive cyclization of imines with terminal dihaloalkanes has been demonstrated to produce piperidine and pyrrolidine (B122466) derivatives in good yields. nih.govresearchgate.net

Alkene Cyclization Strategies in Piperidine Synthesis

The cyclization of alkenes provides another versatile route to the piperidine scaffold. nih.gov These strategies often involve the intramolecular addition of a nitrogen nucleophile to an alkene double bond.

Palladium-catalyzed intramolecular hydroamination of unactivated alkenes can occur at room temperature and tolerates various functional groups. organic-chemistry.org Gold-catalyzed intramolecular hydroamination of N-pentenyl or N-hexenyl ureas also provides an efficient pathway to piperidines. organic-chemistry.org Furthermore, a Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by a base-free palladium complex, allows for the synthesis of various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.orgorganic-chemistry.org

Prins and carbonyl-ene cyclizations of aldehydes containing a tethered alkene and an amine have been shown to produce 3,4-disubstituted piperidines. nih.gov The stereochemical outcome of these reactions can often be controlled by the choice of a Brønsted or Lewis acid catalyst, allowing for selective access to either cis or trans isomers. nih.gov

Functionalization and Diversification of Pre-existing Piperidine Ring Systems

Once the piperidine ring is constructed, further functionalization is often necessary to synthesize the target molecule and its analogues. This section focuses on techniques for introducing substituents onto a pre-formed piperidine ring.

Regioselective and Stereoselective Functionalization Techniques

Achieving regioselective and stereoselective functionalization of the piperidine ring is a significant challenge in synthetic chemistry. nih.govd-nb.info The development of catalyst-controlled C-H functionalization reactions has provided powerful tools to address this challenge. nih.govd-nb.infonih.gov

By carefully selecting the catalyst and the protecting group on the piperidine nitrogen, it is possible to direct the functionalization to specific positions (C2, C3, or C4) of the ring. nih.govd-nb.infonih.govresearchgate.net For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed for the site-selective synthesis of positional analogues of methylphenidate, a piperidine-containing drug. nih.govd-nb.infonih.gov

The steric and electronic properties of the dirhodium catalyst play a crucial role in determining the site of functionalization. thieme-connect.com For instance, different rhodium catalysts can selectively promote C2- or C4-functionalization of N-protected piperidines. thieme-connect.com C3-functionalization can be achieved indirectly through an asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive ring-opening of the resulting cyclopropane. nih.govd-nb.infonih.gov

These advanced methods allow for the late-stage functionalization of piperidine rings, providing efficient access to a diverse range of analogues of this compound with varied substitution patterns. thieme-connect.com

| Functionalization Technique | Catalyst/Reagents | Position(s) Functionalized | Key Features |

| Rhodium-catalyzed C-H Insertion | Dirhodium catalysts, Donor/acceptor carbenes | C2, C4 | Catalyst and protecting group control regioselectivity. nih.govd-nb.infonih.gov |

| Asymmetric Cyclopropanation/Ring-Opening | - | C3 | Indirect method for C3-functionalization. nih.govd-nb.infonih.gov |

Introduction of Diverse Substituents onto the Piperidine Core

The functionalization of the piperidine ring is a key strategy for modulating the pharmacological properties of this compound analogues. Various synthetic methods have been developed to introduce substituents at different positions of the piperidine core.

One common approach begins with a pre-functionalized piperidine, such as 4-piperidinecarboxamide. This starting material can be N-benzylated using various substituted benzyl (B1604629) bromides in the presence of a base like potassium carbonate. Subsequent reduction of the amide group, for instance with lithium aluminium hydride (LiAlH₄), yields (1-benzylpiperidin-4-yl)methanamine (B1270732) derivatives, effectively introducing diversity via the benzyl group. nih.gov

Another versatile method involves the alkylation of isonipecotate (a piperidine-4-carboxylate ester). This reaction can be used to introduce a variety of substituents at the 4-position of the piperidine ring, creating a library of functionalized intermediates. nih.gov

The hydrogenation of substituted pyridine precursors is also a widely used method to obtain substituted piperidines. nih.gov Modern approaches often combine hydrogenation with functionalization in a one-pot process to improve efficiency. nih.gov For instance, heterogeneous cobalt catalysts have been used for the acid-free hydrogenation of pyridine derivatives. nih.gov

A summary of substituents introduced onto the piperidine core in related structures is presented below:

| Starting Material | Reagents | Position of Substitution | Type of Substituent | Reference |

| 4-Piperidinecarboxamide | Substituted benzyl bromides, K₂CO₃; then LiAlH₄ | N-1 | Substituted benzyl groups | nih.gov |

| Isonipecotate | Alkylating agents | C-4 | Various alkyl and aryl groups | nih.gov |

| Pyridine derivatives | H₂, various catalysts (e.g., Co-based) | Various | Pre-existing substituents on the pyridine ring | nih.gov |

| 1-Boc-4-methylenepiperidine | 9-BBN, then Pd-catalyzed cross-coupling | C-4 | Benzyl scaffolds | unisi.it |

Derivatization Chemistry for Structural Analogue Generation

Derivatization is a chemical process where a compound is transformed into a new, related compound, or a "derivative." libretexts.org This strategy is extensively used to generate libraries of structural analogues of this compound for structure-activity relationship (SAR) studies.

Starting from a core structure, various functional groups can be modified. For example, the ketone group in this compound can be a handle for further reactions. A common precursor, N-benzyl-4-piperidone, undergoes Strecker condensation with an amine (e.g., aniline) and a cyanide source to form a cyanoamine. This intermediate can then be hydrolyzed to an amide and subsequently to a carboxylic acid. google.com This carboxylic acid at the 4-position opens up numerous possibilities for creating amide or ester derivatives by coupling with various amines or alcohols.

Furthermore, the reduction of the ketone or a carboxylic acid derivative at the C-4 position can yield a hydroxyl group. For instance, lithium aluminum hydride can reduce a carboxylic acid to a primary alcohol, such as [1-benzyl-4-(phenylamino)piperidin-4-yl]methanol. google.com This alcohol can then be further derivatized, for example, by etherification or esterification.

The benzyl group itself is another site for derivatization. Hydrogenolysis can remove the benzyl group, yielding a secondary amine on the piperidine ring. google.com This secondary amine can then be re-alkylated or acylated with a wide variety of substituents to explore the impact of the N-substituent on biological activity.

Examples of derivatization reactions to generate analogues are outlined below:

| Core Structure | Reaction Type | Reagents | Functional Group Modified | Resulting Derivative Class | Reference |

| N-Benzyl-4-piperidone | Strecker Condensation | Aniline, KCN | C-4 Ketone | 4-amino-4-cyano-piperidine | google.com |

| 4-Carboxamide | Reduction | LiAlH₄ | C-4 Amide | 4-Aminomethyl-piperidine | nih.gov |

| 4-Carboxylic acid | Reduction | LiAlH₄ | C-4 Carboxyl | 4-Hydroxymethyl-piperidine | google.com |

| N-Benzylpiperidine | Hydrogenolysis | H₂, Catalyst | N-1 Benzyl group | Secondary Piperidine | google.com |

| Secondary Piperidine | Alkylation/Acylation | Alkyl halides/Acyl chlorides | N-1 Amine | N-substituted piperidines | google.com |

Convergent and Divergent Synthetic Pathways to this compound

The construction of complex molecules like the analogues of this compound can be approached using two main strategic plans: convergent synthesis and divergent synthesis.

Divergent Synthesis is a strategy where a common intermediate is used to generate a library of structurally related compounds. researchgate.netwikipedia.org From a central core molecule, successive generations of building blocks are added, or the core is reacted with a variety of reagents to quickly create diverse structures. wikipedia.org This method is particularly powerful for exploring chemical diversity and for SAR studies. A common intermediate in the synthesis of this compound analogues could be N-benzyl-4-piperidone. This single compound can be subjected to a wide range of reactions at the ketone position (e.g., Grignard reactions, Wittig reactions, aldol (B89426) condensations) to generate a multitude of different C-4 substituted piperidines. nih.gov Similarly, a de-benzylated piperidine core can serve as a divergent point for introducing a vast array of N-substituents. nih.gov

| Synthetic Strategy | Description | Application to this compound Analogues | Advantages |

| Convergent | Separate fragments of a complex molecule are synthesized independently and then combined. wikipedia.org | Synthesis of a substituted benzylamine and a functionalized piperidin-4-one, followed by their coupling. | Higher overall yields, increased efficiency for complex targets. wikipedia.org |

| Divergent | A common intermediate is used to create a library of diverse compounds through various reactions. wikipedia.org | Using N-benzyl-4-piperidone as a core to generate various C-4 substituted analogues. | Rapid generation of molecular diversity for screening and SAR studies. wikipedia.org |

Computational Chemistry Approaches for 1 1 Benzylpiperidin 4 Yl Ethanone Research

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular and electronic properties of 1-(1-Benzylpiperidin-4-yl)ethanone. By solving approximations of the Schrödinger equation, these methods can accurately predict the molecule's three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. For instance, a DFT study on the related compound 1-Methyl-2,6-diphenylpiperidin-4-one using the HF/6-311++G(d,p) basis set was performed to analyze its structure and vibrational frequencies. orientjchem.org Similar calculations for this compound would reveal the preferred conformation of the piperidine (B6355638) ring (e.g., chair conformation) and the orientation of the benzyl (B1604629) and acetyl substituents.

Beyond geometric parameters, these calculations provide a detailed picture of the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. dntb.gov.uamjcce.org.mk For N-benzyl-4-piperidone analogues, DFT calculations have been used to determine oxidation potentials, showing good correlation with experimental values. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. dntb.gov.uaresearchgate.net These maps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering critical insights into intermolecular interactions and the sites of chemical reactivity. mjcce.org.mkresearchgate.net Natural Bond Orbital (NBO) analysis can also be employed to study charge delocalization and hyperconjugative interactions within the molecule, further explaining its stability and electronic characteristics. orientjchem.orgmjcce.org.mk

| Computational Method | Information Obtained for this compound |

| Density Functional Theory (DFT) | Optimized molecular geometry (bond lengths, angles), vibrational frequencies (FT-IR, Raman spectra), HOMO-LUMO energy gap, and thermodynamic properties. orientjchem.orgmjcce.org.mk |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution, prediction of sites for electrophilic and nucleophilic attack, and analysis of intermolecular interaction sites. dntb.gov.uaresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Quantification of electron delocalization, analysis of hyperconjugative interactions, and stabilization energy associated with intramolecular charge transfer. orientjchem.orgmjcce.org.mk |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra (UV-Vis), and analysis of electronic transitions between molecular orbitals. mjcce.org.mk |

Molecular Modeling and Simulation of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the lowest energy pathways for reactions such as nucleophilic addition to the ketone, or N-benzylation of the piperidine ring. rsc.orgacs.orgyoutube.com

For example, DFT calculations can be used to model the reaction of the ketone group with various nucleophiles. nih.gov This involves locating the transition state structure for the addition step and calculating the activation energy, which determines the reaction rate. Such studies can explain the stereoselectivity of reactions, predicting whether attack will occur preferentially from the axial or equatorial face of the piperidine ring.

Similarly, the mechanism of the synthesis of this compound itself, often involving the N-benzylation of 4-acetylpiperidine, can be simulated. Kinetic and crystallographic studies on the N-benzylation of related piperidines have shown a preference for equatorial attack of the benzyl group. rsc.org Computational models can further explore the subtle electronic and steric factors that govern this preference. rsc.org Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of the molecule in solution, providing insights into how solvent molecules influence the reaction pathway. nih.govmdpi.com A computational study on the cycloaddition reaction of benzalacetone with phenyl azide (B81097) highlighted how the presence of a piperidine catalyst alters the reaction mechanism, favoring a two-stage, one-step process. rsc.org

| Modeling Technique | Application to this compound Reactions |

| Transition State Search | Locating the geometry and energy of transition states for reactions at the ketone or nitrogen, allowing for the calculation of activation barriers. rsc.org |

| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway from the transition state to both reactants and products to confirm the calculated mechanism. rsc.org |

| Molecular Dynamics (MD) Simulation | Simulating the movement of the molecule and solvent over time to understand conformational dynamics, solvation effects, and the stability of reaction intermediates in a condensed phase. nih.gov |

| Electron Localization Function (ELF) | Analyzing the evolution of chemical bonds during a reaction to understand the nature of bond formation and breaking (e.g., dative vs. covalent bonding). rsc.org |

Predictive Computational Tools for Chemical Reactivity and Selectivity

Predictive computational tools, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable for forecasting the chemical reactivity and selectivity of this compound and its derivatives without the need for extensive experimental work. QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their measured activity or property. nih.govtandfonline.com

For a series of analogues of this compound, various molecular descriptors can be calculated, such as topological, electronic, and 3D descriptors. tandfonline.comnih.gov These descriptors quantify different aspects of the molecular structure. By correlating these descriptors with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants), a predictive model can be built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM). nih.govtandfonline.com

These models can then be used to predict the reactivity of new, unsynthesized analogues. For instance, a QSAR model could predict how different substituents on the benzyl ring would affect the nucleophilicity of the piperidine nitrogen or the electrophilicity of the ketone's carbonyl carbon. Such models serve as powerful guidelines to orient the synthesis of new compounds with desired reactivity profiles. tandfonline.com Studies on various piperidine derivatives have successfully used QSAR to model properties like toxicity and inhibitory activity, demonstrating the broad applicability of this approach. nih.govnih.gov

Application of Machine Learning and Artificial Intelligence in Synthetic Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the design of synthetic routes and the discovery of novel molecules. arxiv.orgmit.edu These technologies can be applied to the synthesis of this compound and the creation of its analogues, moving beyond traditional one-molecule-at-a-time approaches. arxiv.org

Generative Chemistry for Novel this compound Analogues

Generative chemistry models, a subset of AI, can design novel molecules from scratch. nih.gov Techniques like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) can learn the underlying patterns of a given chemical space, such as piperidine-containing compounds, from a large dataset. mdpi.comresearchgate.netnih.gov

A generative model could be trained on a library of known piperidine derivatives. pharmaceutical-technology.comenamine.netpharmaceutical-business-review.com Once trained, the model's "generator" component can produce new, chemically valid molecular structures that are similar to the training data but are entirely novel. nih.gov By incorporating reinforcement learning, these models can be biased to generate analogues of this compound that are optimized for specific desired properties, such as improved binding affinity to a biological target or enhanced solubility. github.com This allows for the exploration of a vast chemical space to identify promising new compounds for synthesis and testing. mdpi.com

Automation and High-Throughput Screening in silico

Computational tools enable the automated, high-throughput virtual screening (HTVS) of large chemical libraries to identify promising analogues of this compound. researchgate.netresearchgate.net Instead of synthesizing and testing thousands of compounds, researchers can first evaluate them computationally.

A typical HTVS workflow involves docking a large library of virtual compounds—which can contain billions of molecules—into the active site of a target protein. nih.gov This process predicts the binding mode and estimates the binding affinity for each compound. The top-scoring molecules are then selected for further analysis or experimental validation. researchgate.netmdpi.com This in silico screening can be applied to libraries of existing compounds or to libraries of novel analogues proposed by generative models. researchgate.net This automated process dramatically accelerates the initial stages of drug discovery and chemical probe development by focusing experimental efforts on the most promising candidates. nih.gov

Advanced Analytical Characterization of 1 1 Benzylpiperidin 4 Yl Ethanone and Its Derivatives

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of 1-(1-benzylpiperidin-4-yl)ethanone. Each method provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the protons of the piperidine (B6355638) ring, and the methyl protons of the acetyl group. The benzyl group's aromatic protons typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂) would likely resonate as a singlet around δ 3.5 ppm. The protons on the piperidine ring would show complex splitting patterns in the aliphatic region (δ 1.5-3.0 ppm), and the methyl protons of the acetyl group would present as a sharp singlet around δ 2.1 ppm.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Key resonances would include the carbonyl carbon of the ketone at approximately δ 209-211 ppm, the aromatic carbons of the benzyl group between δ 127-138 ppm, and the aliphatic carbons of the piperidine ring in the δ 28-60 ppm range. The methyl carbon of the acetyl group would appear around δ 28 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in this compound. The most prominent absorption band would be the strong C=O stretch of the ketone, typically observed in the range of 1705-1725 cm⁻¹. Other significant peaks would include the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule (around 2800-3100 cm⁻¹) and the C-N stretching of the tertiary amine (around 1000-1200 cm⁻¹). Aromatic C=C stretching bands are expected near 1600 cm⁻¹ and 1450-1500 cm⁻¹. youtube.comnist.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. For this compound (molar mass: 217.31 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 217. epa.gov A prominent fragment ion would likely be the tropylium (B1234903) ion [C₇H₇]⁺ at m/z 91, resulting from the cleavage of the benzyl group, which is a characteristic fragmentation for benzyl-substituted compounds. Other fragments could arise from the cleavage of the piperidine ring.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound is expected to exhibit absorption maxima characteristic of the benzyl chromophore. Typically, substituted benzene (B151609) rings show a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) around 250-270 nm. The ketone functional group may also contribute to the UV absorption profile.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons (multiplet, δ 7.2-7.4 ppm), Benzylic CH₂ (singlet, ~δ 3.5 ppm), Piperidine protons (multiplets, δ 1.5-3.0 ppm), Acetyl CH₃ (singlet, ~δ 2.1 ppm) |

| ¹³C NMR | C=O (~δ 209-211 ppm), Aromatic carbons (δ 127-138 ppm), Piperidine carbons (δ 28-60 ppm), Acetyl CH₃ (~δ 28 ppm) |

| IR Spectroscopy | Strong C=O stretch (1705-1725 cm⁻¹), C-H stretches (2800-3100 cm⁻¹), Aromatic C=C stretches (~1600, 1450-1500 cm⁻¹) |

| Mass Spectrometry | Molecular ion [M]⁺ at m/z 217, Key fragment at m/z 91 (tropylium ion) |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the benzyl chromophore (~200-220 nm and 250-270 nm) |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for determining the purity of this compound and for separating it from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.

Reversed-Phase HPLC: This is the most common mode of HPLC for such analyses. A C18 or C8 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the main compound from its impurities. mdpi.com Detection is commonly performed using a UV detector set at a wavelength where the analyte absorbs maximally. For compounds with a phenyl group, detection is often carried out around 254 nm. A diode-array detector (DAD) can provide spectral information across a range of wavelengths, enhancing peak identification and purity assessment. mdpi.com

Method Parameters: Key parameters that are optimized for a specific separation include the pH of the mobile phase, the type and concentration of the buffer, the organic modifier, the column temperature, and the flow rate. For basic compounds like this compound, using a slightly acidic mobile phase can improve peak shape by ensuring the analyte is in its protonated form.

| HPLC Parameter | Typical Conditions for Analysis of this compound |

| Stationary Phase | Reversed-phase C18 or C8 column |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, formate) sielc.com |

| Elution Mode | Gradient or isocratic |

| Detector | UV-Vis or Diode-Array Detector (DAD) |

| pH of Mobile Phase | Slightly acidic to improve peak shape for basic compounds |

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it may be amenable to GC analysis, possibly at elevated temperatures. The use of a high-temperature capillary column with a non-polar or medium-polarity stationary phase would be appropriate. A flame ionization detector (FID) is a common choice for the detection of organic compounds, while a mass spectrometer (GC-MS) can provide definitive identification of the separated components based on their mass spectra. For less volatile derivatives, derivatization may be necessary to increase their volatility for GC analysis.

Advanced Derivatization Strategies for Enhanced Analytical Performance

Derivatization involves chemically modifying a compound to produce a new compound with properties that are more suitable for a particular analytical technique. This can lead to improved chromatographic behavior, increased sensitivity, or enhanced selectivity.

Derivatization for Gas Chromatography (GC): To improve the volatility and thermal stability of this compound for GC analysis, several derivatization strategies can be employed.

Silylation: The ketone functional group can be converted to a silyl (B83357) enol ether by reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This derivatization masks the polar ketone group, reducing its interaction with the stationary phase and improving peak shape and volatility.

Oximation: The ketone can be reacted with hydroxylamine (B1172632) or a substituted hydroxylamine to form an oxime. researchgate.net This derivative is generally more volatile than the parent ketone and can be readily analyzed by GC.

Derivatization for High-Performance Liquid Chromatography (HPLC): For HPLC, derivatization is often used to introduce a chromophore or a fluorophore into the analyte molecule to enhance its detectability by UV-Vis or fluorescence detectors, respectively.

Pre-column Derivatization: The compound can be reacted with a derivatizing agent prior to injection into the HPLC system. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) converts the ketone into a 2,4-dinitrophenylhydrazone. This derivative is highly colored and has a strong chromophore, allowing for sensitive detection in the visible region of the spectrum.

Post-column Derivatization: In this approach, the derivatizing agent is added to the column effluent after separation. This avoids potential issues with the separation of multiple derivatized products.

| Analytical Technique | Derivatization Strategy | Purpose | Example Reagent |

| Gas Chromatography (GC) | Silylation | Increase volatility and thermal stability | BSTFA, MSTFA |

| Gas Chromatography (GC) | Oximation | Increase volatility | Hydroxylamine researchgate.net |

| HPLC-UV/Vis | Hydrazone Formation | Introduce a strong chromophore for enhanced UV/Vis detection | 2,4-Dinitrophenylhydrazine (DNPH) |

Future Directions and Emerging Research Avenues for 1 1 Benzylpiperidin 4 Yl Ethanone Chemistry

Development of Sustainable and Green Synthetic Protocols

The imperative to develop more sustainable chemical processes has become a central theme in modern organic synthesis. mgesjournals.comresearchgate.net For compounds like 1-(1-benzylpiperidin-4-yl)ethanone, this translates to a concerted effort to move away from traditional, often harsh, reaction conditions towards more environmentally friendly alternatives. mgesjournals.comresearchgate.net Key strategies in this "green chemistry" approach include the use of safer solvents, the development of catalytic reactions, and the implementation of energy-efficient techniques. mdpi.comunibo.it

A significant focus lies in replacing hazardous solvents with greener alternatives such as water, ionic liquids, or bio-derived solvents like glycerol (B35011) and ethyl lactate. researchgate.net Water, in particular, is an attractive medium due to its abundance, low cost, and non-toxic nature. researchgate.net Furthermore, solvent-free reaction conditions, often coupled with microwave irradiation or mechanochemical grinding, are gaining traction as they can dramatically reduce waste and reaction times. rasayanjournal.co.inmdpi.com

The development of robust and recyclable catalysts is another cornerstone of green synthesis. researchgate.net Heterogeneous catalysts, including metal nanoparticles supported on materials like magnetic cellulose (B213188) nanofibers, offer the advantage of easy separation and reuse, minimizing waste and cost. researchgate.net Research is also exploring the use of solid acid catalysts, such as K-10 montmorillonite, which can serve as both a catalyst and a microwave absorber in solvent-free reactions. mdpi.com The principles of "click chemistry," characterized by high yields, stereospecificity, and the formation of innocuous by-products, are also being increasingly applied to the synthesis of nitrogen-containing heterocycles. mdpi.com

The table below summarizes some of the green chemistry approaches being explored for the synthesis of heterocyclic compounds, which are applicable to the synthesis of this compound and its derivatives.

| Green Chemistry Approach | Description | Potential Benefits |

| Green Solvents | Utilization of environmentally benign solvents like water, ionic liquids, and bio-derived solvents. researchgate.net | Reduced toxicity and environmental impact. researchgate.net |

| Solvent-Free Reactions | Conducting reactions without a solvent, often using techniques like microwave irradiation or mechanochemistry. rasayanjournal.co.inmdpi.com | Minimized waste, reduced energy consumption, and faster reaction times. rasayanjournal.co.inmdpi.com |

| Heterogeneous Catalysis | Employing solid-phase catalysts that are easily separated from the reaction mixture. researchgate.net | Catalyst recyclability, reduced contamination of products, and simplified workup procedures. researchgate.net |

| Biocatalysis | Using enzymes or whole organisms to catalyze chemical transformations. | High selectivity, mild reaction conditions, and reduced environmental impact. |

| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate chemical reactions. mdpi.com | Shorter reaction times, increased yields, and often cleaner reactions. mdpi.com |

| Click Chemistry | Employing highly efficient and specific reactions that produce minimal by-products. mdpi.com | High yields, simple purification, and broad applicability. mdpi.com |

Exploration of Novel Chemical Transformations and Catalytic Systems

The discovery of novel chemical reactions and more efficient catalytic systems is a continuous pursuit in organic chemistry. For piperidine (B6355638) derivatives, this includes the development of new methods for ring construction and functionalization. tandfonline.com

Recent advances have focused on catalytic asymmetric synthesis to produce enantiomerically pure piperidines, which are crucial for pharmaceutical applications. acs.orgacs.org Chiral phosphines, for instance, have been shown to be effective catalysts in the enantioselective annulation of imines with allenes to furnish functionalized piperidines with high stereoselectivity. acs.org Another innovative approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and pyridine (B92270) derivatives to access enantioenriched 3-substituted tetrahydropyridines. acs.org

The direct C-H functionalization of piperidines represents a significant frontier, offering a more atom-economical approach to introducing substituents. nih.govacs.org This strategy avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. nih.gov Researchers are exploring various catalytic systems, including those based on palladium, gold, and cobalt, to achieve selective C-H activation and subsequent bond formation. nih.gov For example, a two-step strategy combining enzymatic oxidation to introduce a hydroxyl group followed by radical cross-coupling has emerged as a powerful method for the efficient synthesis of complex piperidines. acs.org

Furthermore, multicomponent reactions (MCRs) are gaining prominence as they allow for the construction of highly functionalized piperidines in a single step from simple starting materials. tandfonline.com These reactions are highly convergent and contribute to the principles of green chemistry by reducing the number of synthetic steps and the amount of waste generated. nih.gov

The table below highlights some of the novel transformations and catalytic systems being explored for the synthesis of piperidine derivatives.

| Transformation/Catalytic System | Description | Key Advantages |

| Catalytic Asymmetric Synthesis | The use of chiral catalysts to produce specific stereoisomers of piperidine derivatives. acs.orgacs.org | Access to enantiomerically pure compounds, crucial for drug development. acs.org |

| C-H Functionalization | The direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. nih.govacs.org | Increased atom economy, shorter synthetic routes, and access to novel substitution patterns. nih.govacs.org |

| Radical-Mediated Cyclization | The use of radical intermediates to form the piperidine ring. nih.gov | Effective for the synthesis of various piperidines and can be catalyzed by transition metals like cobalt. nih.gov |

| Multicomponent Reactions (MCRs) | Reactions in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. tandfonline.com | High efficiency, molecular diversity, and reduced waste. tandfonline.comnih.gov |

| Photoredox Catalysis | The use of light-absorbing catalysts to initiate chemical reactions. mdpi.com | Mild reaction conditions, high functional group tolerance, and access to unique reaction pathways. mdpi.com |

Integration of Robotics and Automation in Chemical Synthesis Research

Robotic platforms, sometimes referred to as "chemputers," are being developed to automate the entire workflow of organic synthesis, from reagent handling and reaction execution to purification and analysis. physicsworld.com These systems can be programmed with a chemical programming language to execute a wide range of reactions, including those required for the synthesis of complex drug molecules. physicsworld.com The use of sensors, such as conductivity sensors, allows for real-time monitoring and control of the reaction process, often surpassing the capabilities of human observation. physicsworld.com

The benefits of automation extend beyond efficiency and reproducibility. Automated systems can enable high-throughput screening of reaction conditions, allowing for the rapid optimization of synthetic protocols. nih.gov They also facilitate the creation of large compound libraries for drug discovery and other applications. nih.gov Furthermore, by minimizing manual handling of hazardous chemicals, robotics can significantly improve laboratory safety. nih.gov

Interdisciplinary Research in Piperidine Chemistry

The inherent versatility of the piperidine scaffold, a key structural feature of this compound, lends itself to a wide range of interdisciplinary research efforts. researchgate.netnih.gov The biological activity of many piperidine-containing compounds makes them attractive targets for medicinal chemistry and drug discovery. researchgate.netnih.gov

In the field of medicinal chemistry, researchers are actively exploring piperidine derivatives as potential therapeutic agents for a variety of diseases. researchgate.net For example, piperidine-based compounds have been investigated as inhibitors of enzymes like proprotein convertase subtilisin/kexin type 9 (PCSK9), which is involved in cholesterol metabolism. nih.gov The ability to synthesize a diverse array of piperidine analogs through modern synthetic methods allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates. nih.gov

The interaction of piperidine derivatives with biological macromolecules is another area of intense study. rsc.org Researchers use a combination of experimental techniques, such as fluorescence spectroscopy and DNA melting studies, along with theoretical methods like molecular docking, to understand how these compounds bind to targets like DNA and proteins. rsc.org This knowledge is crucial for the rational design of new drugs and diagnostic agents. rsc.org

Beyond medicinal chemistry, the unique properties of piperidine-containing molecules make them relevant to materials science. The development of new functional materials often relies on the precise arrangement of molecular components, and the piperidine ring can serve as a versatile building block for creating complex architectures.

Addressing Challenges in Contemporary Organic Synthesis

Despite the significant progress in organic synthesis, several challenges remain, particularly in the context of preparing complex molecules like functionalized piperidines. One of the primary hurdles is achieving high levels of regioselectivity and stereoselectivity in chemical transformations. nih.gov The ability to control the precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity. acs.org

Another major challenge is the development of synthetic methods that are both efficient and scalable. nih.gov A reaction that works well on a small laboratory scale may not be practical for large-scale industrial production. Therefore, there is a continuous need for robust and reliable synthetic protocols that can be readily scaled up. nih.gov

The functionalization of typically unreactive positions on a molecule, such as the meta-position of a pyridine ring, is another area of active research. uni-muenster.de Overcoming this challenge would open up new avenues for creating novel molecular structures with unique properties. uni-muenster.de

Furthermore, expanding the diversity of accessible chemical space is a key goal in drug discovery. acs.org This involves developing methods to synthesize molecules with novel three-dimensional shapes and functionalities that are not readily accessible through traditional synthetic routes. acs.org The development of efficient methods for C(sp3)–C(sp3) cross-coupling reactions is a significant step in this direction, as it allows for the creation of more complex and three-dimensionally rich molecules. acs.org

Q & A

Q. What are the common synthetic routes for 1-(1-Benzylpiperidin-4-yl)ethanone, and what analytical methods validate its structure?

The synthesis typically involves Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions to introduce the ethanone moiety . Alternatively, reductive amination of 1-benzylpiperidin-4-one with an appropriate amine precursor can yield the compound, as seen in analogous piperidine derivatives . Structural validation relies on ¹H-NMR and ¹³C-NMR to confirm chemical environments (e.g., singlet for the ethanone methyl group at δ ~2.1 ppm, benzyl aromatic protons at δ ~7.2–7.4 ppm) . HPLC (e.g., 95% purity at 254 nm) and elemental analysis further verify purity and stoichiometry .

Q. How can researchers optimize reaction conditions to improve yields during synthesis?

Key factors include:

- Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic acylation efficiency .

- Solvent choice : Anhydrous solvents (e.g., dichloromethane) prevent catalyst hydrolysis in Friedel-Crafts reactions .

- Temperature control : Maintaining reflux conditions ensures complete conversion without side reactions .

- Workflow scaling : Transitioning from batch to continuous flow reactors improves reproducibility and reduces costs in large-scale syntheses .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

Conflicts arise from rotamers or conformational flexibility in the piperidine ring. Strategies include:

- Variable-temperature NMR : Cooling samples to –40°C slows ring inversion, simplifying splitting patterns .

- 2D NMR techniques (COSY, HSQC): These clarify proton-proton correlations and quaternary carbon assignments .

- Computational modeling : DFT calculations predict chemical shifts to validate experimental data .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Scalability issues include:

- Catalyst recovery : Heterogeneous catalysts (e.g., immobilized AlCl₃) reduce waste .

- Byproduct formation : Optimizing stoichiometry (e.g., acetyl chloride:piperidine ratio) minimizes impurities .

- Safety protocols : Handling reactive intermediates (e.g., acyl chlorides) requires inert atmospheres and controlled addition rates .

Q. How do purity thresholds impact biological activity assessments, and what methods ensure reliability?

Impurities ≥5% can skew IC₅₀ values or introduce off-target effects. Mitigation involves:

- Preparative HPLC : Isolate >98% pure fractions for assays .

- Mass spectrometry : Detect trace contaminants (e.g., unreacted starting materials) .

- Pharmacological controls : Compare batches in parallel to isolate purity-dependent effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields (e.g., 75% vs. 91%) for analogous compounds?

Yield variations stem from:

- Reaction time : Extended durations (e.g., 24 vs. 48 hours) may improve conversion but risk decomposition .

- Catalyst activity : Fresh vs. recycled AlCl₃ impacts electrophilic efficiency .

- Workup protocols : Differences in extraction or crystallization methods alter recovered yields .

Recommendation : Replicate conditions precisely and document deviations (e.g., moisture exposure) to identify critical variables .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.